

Mal-amido-PEG16-acid structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Mal-amido-PEG16-acid**

Cat. No.: **B12421261**

[Get Quote](#)

An In-depth Technical Guide to **Mal-amido-PEG16-acid**

Introduction

Mal-amido-PEG16-acid is a heterobifunctional linker of the polyethylene glycol (PEG) class, designed for advanced bioconjugation applications in research and pharmaceutical development. This linker is characterized by two distinct reactive termini: a maleimide group and a carboxylic acid group, separated by a 16-unit PEG spacer. The maleimide group offers selective reactivity towards thiol (sulphydryl) groups, such as those found in cysteine residues of proteins.^{[1][2]} Conversely, the terminal carboxylic acid can be activated to form stable amide bonds with primary amine groups.^[3]

The hydrophilic PEG chain is integral to its function, enhancing the aqueous solubility and stability of the resulting conjugates.^{[3][4]} These properties often improve the pharmacokinetic profile of bioconjugates by reducing aggregation and minimizing non-specific interactions.^{[4][5]} Consequently, **Mal-amido-PEG16-acid** is frequently employed in the synthesis of sophisticated targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).^{[4][6][7]}

Physicochemical Properties

The structural and chemical properties of **Mal-amido-PEG16-acid** are summarized below. These data are critical for calculating molar equivalents in conjugation reactions and for analytical characterization.

Property	Value	Source(s)
Molecular Formula	C42H76N2O21	[7] [8]
Molecular Weight	945.05 g/mol	[7] [8]
Purity	>96%	[8]
Synonyms	Maleimide-NH-PEG16-CH2CH2COOH, Amido Mal-PEG16-Acid	[6] [7] [8]
SMILES	O=C(CCN1C(C=CC1=O)=O)N CCOCCOCCOCCOCCOCCO CCOCCOCCOCCOCCOCCO CCOCCOCCOCCOCCOCC(O)=O	[8]

Core Functionality and Reaction Mechanism

The utility of **Mal-amido-PEG16-acid** stems from its heterobifunctional nature, allowing for the sequential and controlled conjugation of two different molecules.

- Maleimide Group: This functional group reacts specifically and efficiently with free thiol groups at a pH range of 6.5-7.5 to form a stable thioether bond.[2] This reaction is commonly used to attach the linker to cysteine residues within antibodies or other proteins.[4]
- Carboxylic Acid Group: The terminal acid moiety is not inherently reactive towards amines. It requires activation, typically through reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to form an active NHS ester. This ester then readily reacts with primary amines to create a stable amide bond.[3][5]
- PEG16 Spacer: The 16-unit polyethylene glycol chain imparts hydrophilicity, which is crucial for maintaining the solubility of the bioconjugate in aqueous buffers.[3] This feature can also improve the *in vivo* pharmacokinetic properties of the final molecule.[4]

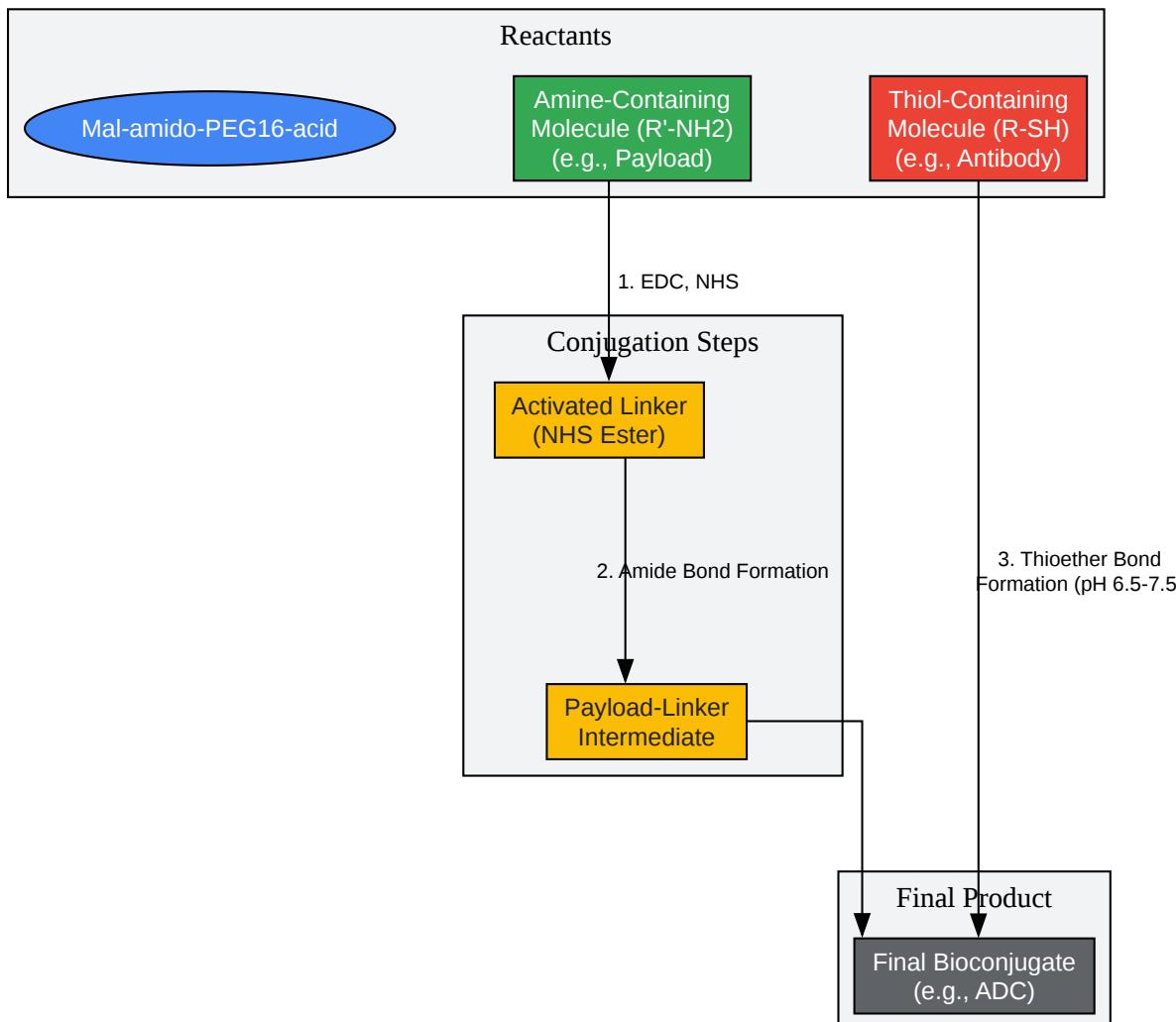

[Click to download full resolution via product page](#)

Fig 1. Reaction pathway for bioconjugation using **Mal-amido-PEG16-acid**.

Experimental Protocol: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol provides a general methodology for the synthesis of an ADC using **Mal-amido-PEG16-acid**. It involves the activation of the linker, conjugation to an amine-containing payload, and subsequent reaction with a thiol-containing antibody. This procedure is adapted from standard bioconjugation techniques.[\[4\]](#)[\[5\]](#)

Part 1: Activation of Mal-amido-PEG16-acid and Conjugation to Payload

- Activation of Carboxylic Acid:
 - Dissolve **Mal-amido-PEG16-acid** in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
 - Add 1.5 molar equivalents of EDC and 1.2 molar equivalents of NHS to the solution.
 - Stir the reaction mixture at room temperature for 15-30 minutes to generate the active NHS ester.[\[5\]](#)
- Conjugation to Amine-Containing Payload:
 - In a separate vessel, dissolve the amine-containing drug payload in anhydrous DMF or DMSO.
 - Add the payload solution to the activated linker solution from the previous step.
 - Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C to form a stable amide bond.[\[5\]](#)
- Purification of Drug-Linker Intermediate:
 - Purify the resulting maleimide-functionalized drug-linker conjugate to remove unreacted starting materials.
 - Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method for this purification step.[\[4\]](#)[\[5\]](#)

Part 2: Antibody Preparation and Final Conjugation

- Antibody Reduction:
 - Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS).
 - To generate free thiol groups, reduce the interchain disulfide bonds of the antibody using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The molar ratio of the reducing agent to the antibody will determine the final drug-to-antibody ratio (DAR).
 - Incubate the reaction under controlled conditions (e.g., 37°C for 30-60 minutes).
 - Remove the excess reducing agent using a desalting column or size-exclusion chromatography (SEC).
- Conjugation of Drug-Linker to Antibody:
 - Add the purified drug-linker intermediate from Part 1 to the reduced antibody solution. The reaction should be performed at a pH between 6.5 and 7.5.[2]
 - Incubate the mixture for 1-4 hours at room temperature or overnight at 4°C.[4]
- Quenching and Purification:
 - Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.[4]
 - Purify the final ADC from unconjugated drug-linker and other impurities using chromatographic techniques like SEC or hydrophobic interaction chromatography (HIC).[4]

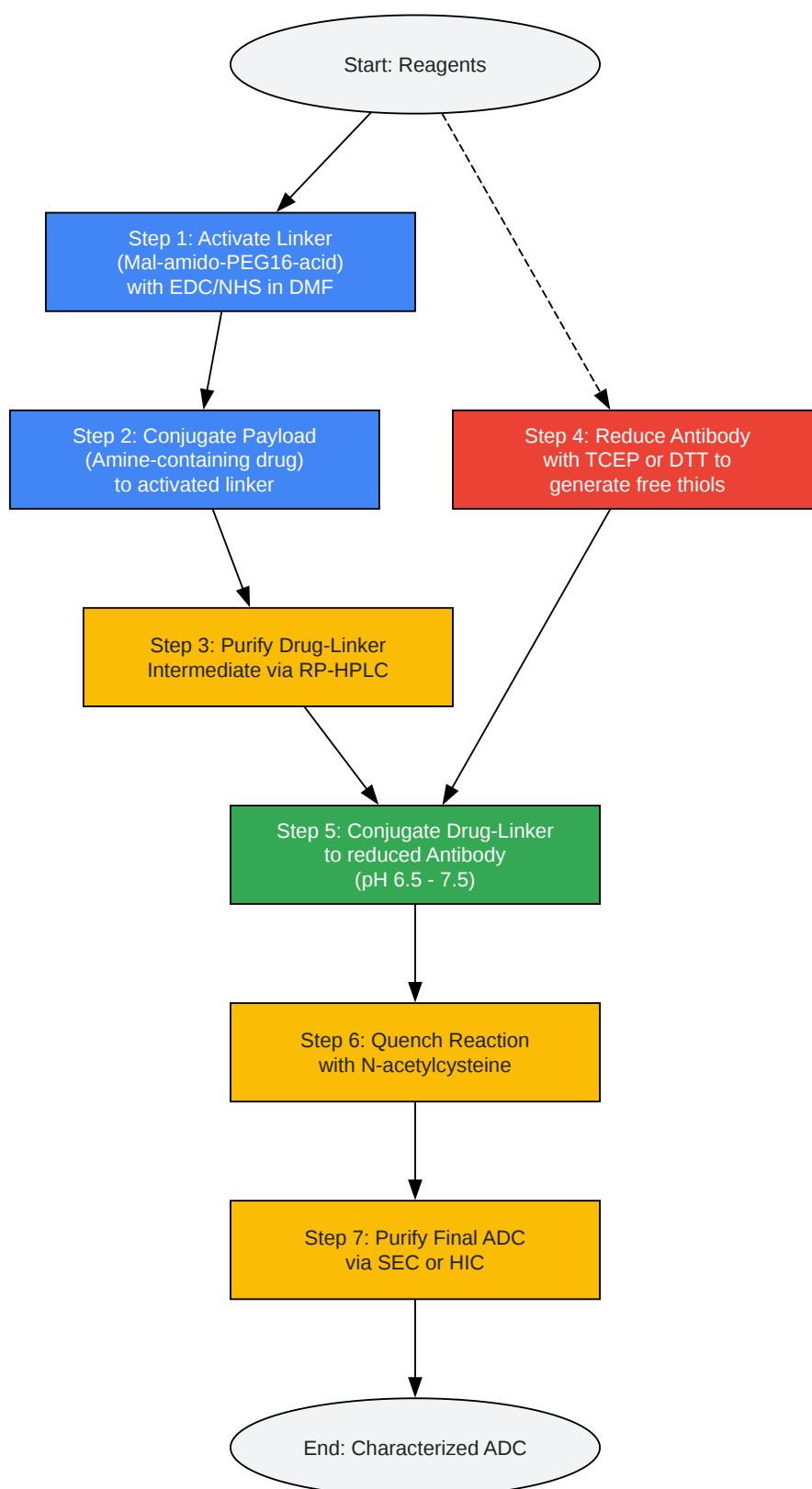

[Click to download full resolution via product page](#)

Fig 2. Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mal-amido-PEG-acid | AxisPharm [axispharm.com]
- 2. Maleimide Linkers | BroadPharm [broadpharm.com]
- 3. Cas 1263045-16-4, Mal-Amido-PEG4-acid | lookchem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biocat.com [biocat.com]
- 8. precisepeg.com [precisepeg.com]
- To cite this document: BenchChem. [Mal-amido-PEG16-acid structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12421261#mal-amido-peg16-acid-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com